

3-Hydroxy-5-nitrobenzaldehyde chemical properties

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Compound of Interest

Compound Name: 3-Hydroxy-5-nitrobenzaldehyde

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An In-Depth Technical Guide to the Chemical Properties of **3-Hydroxy-5-nitrobenzaldehyde**

Abstract

This technical guide provides a comprehensive analysis of **3-Hydroxy-5-nitrobenzaldehyde** (CAS No: 193693-95-7), a substituted aromatic aldehyde of significant interest to the scientific community. The document elucidates the compound's core physicochemical and spectroscopic properties, delves into its complex reactivity profile governed by the interplay of its hydroxyl, nitro, and aldehyde functional groups, and outlines plausible synthetic and purification strategies. Furthermore, this guide explores its applications as a versatile chemical intermediate, particularly noting the structural relevance of its scaffold to precursors for important therapeutics used in managing neurological disorders. This whitepaper is intended to serve as a foundational resource for researchers, chemists, and drug development professionals engaged in organic synthesis and medicinal chemistry.

Introduction

3-Hydroxy-5-nitrobenzaldehyde is an organic compound featuring a benzene ring substituted with an aldehyde group (-CHO), a hydroxyl group (-OH) at the C3 position, and a nitro group (-NO₂) at the C5 position.^[1] This specific arrangement of electron-withdrawing and electron-donating groups imparts a unique and nuanced reactivity to the molecule, making it a valuable building block in synthetic chemistry.^[1] The benzaldehyde core is a fundamental precursor for a wide array of organic compounds, and the aldehyde functional group's reactivity allows for

transformations such as oxidation, reduction, and condensation reactions to form Schiff bases.

[1]

While direct applications of **3-Hydroxy-5-nitrobenzaldehyde** are not extensively documented, its structural analogs are critical intermediates in the pharmaceutical industry.[1] For example, the closely related compound 3,4-dihydroxy-5-nitrobenzaldehyde is a key starting material for the synthesis of Entacapone, a catechol-O-methyltransferase (COMT) inhibitor used to treat Parkinson's disease.[1] This connection underscores the potential of the 3-hydroxy-5-nitro-substituted phenyl scaffold in the design and development of novel therapeutic agents, making a thorough understanding of its chemical properties essential for advancing research in this area.

Compound Identification and Physicochemical Properties

Accurate identification and knowledge of physicochemical properties are paramount for the successful application of any chemical compound in a research setting. **3-Hydroxy-5-nitrobenzaldehyde** is typically a pale yellow to brown crystalline powder.[1] A summary of its key identifiers and properties is provided below.

Property	Value	Reference(s)
IUPAC Name	3-hydroxy-5-nitrobenzaldehyde	[2]
CAS Number	193693-95-7	[1] [2] [3] [4]
Molecular Formula	C ₇ H ₅ NO ₄	[1] [2] [3] [4]
Molecular Weight	167.12 g/mol	[1] [2] [4] [5]
Appearance	Pale yellow to brown crystalline powder	[1]
Melting Point	>260 °C	[6]
Boiling Point	322.8 ± 32.0 °C (Predicted)	[6]
Density	1.500 ± 0.06 g/cm ³ (Predicted)	[6]
Water Solubility	Very slightly soluble (0.72 g/L at 25 °C)	[3]
pKa	7.62 ± 0.10 (Predicted)	[6]
Topological Polar Surface Area	83.1 Å ²	[2]
InChI Key	QAGPTXBGYDEOFQ-UHFFFAOYSA-N	[1] [3]

Spectroscopic Profile

Structural elucidation and purity assessment of **3-Hydroxy-5-nitrobenzaldehyde** rely on standard spectroscopic techniques. While a definitive, published spectrum for this specific isomer is not readily available, a reliable profile can be predicted based on the known effects of its constituent functional groups and data from closely related analogs.[\[7\]](#)

Technique	Expected Characteristics
¹ H NMR	~10.0 ppm (s, 1H): Aldehydic proton (-CHO).~9.0-11.0 ppm (s, 1H): Phenolic proton (-OH), broad, exchangeable with D ₂ O.~8.0-8.5 ppm (m, 3H): Aromatic protons, deshielded by the electron-withdrawing -NO ₂ and -CHO groups. Specific splitting patterns (e.g., d, t) would depend on their relative positions.
¹³ C NMR	~190 ppm: Carbonyl carbon of the aldehyde.~160 ppm: Aromatic carbon attached to the -OH group.~150 ppm: Aromatic carbon attached to the -NO ₂ group.~115-140 ppm: Remaining aromatic carbons.
IR Spectroscopy	3200-3500 cm ⁻¹ : Broad peak, O-H stretch (phenolic).~1700 cm ⁻¹ : Sharp, strong peak, C=O stretch (aldehyde).~1520 & ~1350 cm ⁻¹ : Strong peaks, asymmetric and symmetric N-O stretches (nitro group).~3100 cm ⁻¹ & 1600 cm ⁻¹ : C-H aromatic stretch and C=C aromatic ring stretches.
Mass Spectrometry	m/z 167: Molecular ion peak [M] ⁺ .m/z 166: [M-H] ⁺ , loss of the aldehydic proton.m/z 137: [M-NO] ⁺ .m/z 121: [M-NO ₂] ⁺ .

Experimental Protocol: NMR Spectroscopy

A robust protocol for acquiring NMR data is crucial for structural verification.

- Sample Preparation: Dissolve 5-10 mg of **3-Hydroxy-5-nitrobenzaldehyde** in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, which is effective for phenolic compounds).[7]
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.[7]

- ^1H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio.
- ^{13}C NMR Acquisition: Acquire the carbon spectrum, potentially using techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to aid in distinguishing between CH, CH_2 , and CH_3 carbons (though only CH and quaternary carbons are present in the aromatic ring).
- Data Processing: Process the raw data (Free Induction Decay) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as a reference.

Chemical Reactivity and Mechanistic Insights

The chemical behavior of **3-Hydroxy-5-nitrobenzaldehyde** is a direct consequence of the electronic properties of its three functional groups attached to the aromatic ring.

Electronic Effects of Substituents

The reactivity of the benzene ring is dictated by a "push-pull" electronic dynamic.[1]

- Hydroxyl Group (-OH): This group is a powerful activating substituent. It donates electron density to the ring via a resonance effect (+R), making the ring more susceptible to electrophilic attack. It is an ortho, para-director.[1]
- Nitro (-NO₂) and Aldehyde (-CHO) Groups: Both are strong deactivating substituents. They withdraw electron density from the ring through both inductive (-I) and resonance (-R) effects. This makes the ring less reactive towards electrophiles. Both are meta-directors.[1]

This combination results in a complex reactivity map. The positions ortho and para to the hydroxyl group (C2, C4, C6) are activated, while the positions meta to the nitro and aldehyde groups (C2, C4, C6 relative to CHO; C2, C4, C6 relative to NO₂) are the least deactivated. This confluence of effects strongly influences the regioselectivity of further substitutions on the ring.

Caption: Electronic influence of substituents on the **3-Hydroxy-5-nitrobenzaldehyde** ring.

Reactions Involving the Functional Groups

- **Aldehyde Group:** As a primary reactive site, the aldehyde can undergo nucleophilic addition, condensation with amines to form Schiff bases, oxidation to a carboxylic acid (3-hydroxy-5-nitrobenzoic acid), or reduction to an alcohol (3-hydroxy-5-nitrobenzyl alcohol).[1]
- **Phenolic Hydroxyl Group:** The acidic proton can be removed by a base to form a phenoxide, a potent nucleophile for reactions like Williamson ether synthesis. The hydroxyl group can also be esterified using acyl chlorides or anhydrides.
- **Nitro Group:** The nitro group is relatively stable but can be reduced under strong conditions (e.g., catalytic hydrogenation with Pd/C or using metals like Sn in acid) to form an amino group (3-amino-5-hydroxybenzaldehyde), a key transformation for creating diverse derivatives.

Synthesis and Purification

Proposed Synthetic Pathway

A direct, high-yield synthesis for **3-Hydroxy-5-nitrobenzaldehyde** is not prominently featured in the literature. However, a plausible route can be designed based on established organic reactions, such as the nitration of 3-hydroxybenzaldehyde.[8] 3-Hydroxybenzaldehyde can itself be synthesized from the more common 3-nitrobenzaldehyde.[8][9]

Caption: Proposed synthetic workflow for **3-Hydroxy-5-nitrobenzaldehyde**.

Experimental Protocol: Nitration of 3-Hydroxybenzaldehyde (Adapted)

This protocol is adapted from general procedures for the nitration of activated aromatic rings. Caution: Nitration reactions are highly exothermic and must be performed with extreme care, proper cooling, and personal protective equipment.

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice-salt bath to 0-5 °C.
- **Substrate Addition:** Slowly dissolve 3-hydroxybenzaldehyde in the cold sulfuric acid while maintaining the low temperature.

- Nitrating Mixture: Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid in the dropping funnel, pre-cooled to 0 °C.
- Reaction: Add the nitrating mixture dropwise to the stirred solution of the substrate over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
- Quenching: After the addition is complete, allow the mixture to stir at low temperature for an additional hour, then pour it carefully onto crushed ice.
- Isolation: The precipitated solid product can be collected by vacuum filtration, washed thoroughly with cold water to remove residual acid, and dried.

Purification Protocol

The crude product from the synthesis would likely contain isomeric impurities. Purification can be achieved via:

- Recrystallization: Using a suitable solvent system (e.g., ethanol/water or toluene) to obtain a product of higher purity.
- Column Chromatography: For more difficult separations, silica gel column chromatography using a solvent gradient (e.g., hexane/ethyl acetate) can effectively isolate the desired isomer.[10]

Applications in Research and Drug Development

3-Hydroxy-5-nitrobenzaldehyde serves as a valuable intermediate, providing a scaffold that can be elaborated into more complex molecular architectures.

- Precursor for Bioactive Molecules: Its primary value lies in its role as a building block. The aldehyde function is a handle for forming C-C or C-N bonds, while the nitro and hydroxyl groups can be modified to tune the electronic and steric properties of the final compound.
- Analog Synthesis in Drug Discovery: As noted, structurally similar compounds are precursors to COMT inhibitors for Parkinson's disease.[1] This molecule allows researchers to synthesize novel analogs of these drugs, potentially leading to compounds with improved efficacy, selectivity, or pharmacokinetic profiles.

- Schiff Base Chemistry: The aldehyde readily condenses with primary amines to form Schiff bases (imines).[\[11\]](#) Libraries of these derivatives can be synthesized and screened for a wide range of biological activities, including antimicrobial and anticancer properties.[\[12\]](#)

Caption: Role of **3-Hydroxy-5-nitrobenzaldehyde** as a key intermediate in drug discovery.

Safety, Handling, and Storage

While a specific, comprehensive safety datasheet for **3-Hydroxy-5-nitrobenzaldehyde** is not available, data from closely related nitro- and hydroxy-substituted benzaldehydes can be used to establish a reliable safety profile.[\[4\]](#) Analogs are classified as causing skin, eye, and respiratory irritation.

- Hazard Identification:
 - May be harmful if swallowed.[\[13\]](#)
 - Causes skin irritation.
 - Causes serious eye irritation.
 - May cause respiratory irritation.
- Handling Precautions:
 - Use only in a well-ventilated area, preferably within a chemical fume hood.
 - Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[\[14\]](#)
 - Avoid breathing dust. Wash hands thoroughly after handling.[\[13\]](#)
- First Aid Measures:
 - Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen.[\[15\]](#)
 - Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[\[15\]](#)

- Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[16]
- Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[15]
- Storage:
 - Store in a tightly closed container in a cool, dry, and well-ventilated place.
 - For long-term stability, storage under an inert gas (nitrogen or argon) at 2-8°C is recommended.[6]

Conclusion

3-Hydroxy-5-nitrobenzaldehyde is a multifaceted chemical compound whose properties are defined by the electronic interplay of its functional groups. Its reactivity profile makes it an adaptable building block for organic synthesis. While it possesses inherent hazards requiring careful handling, its true value is realized in its potential as a precursor for synthesizing novel compounds of medicinal interest, particularly in the development of therapeutics for neurological disorders. This guide provides the foundational chemical knowledge necessary for researchers to safely and effectively utilize this compound in their scientific endeavors.

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